molecular formula C10H9N3O2S B1425028 [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 1283109-07-8

[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1425028
CAS RN: 1283109-07-8
M. Wt: 235.26 g/mol
InChI Key: ARCAIWITXSVINV-UHFFFAOYSA-N
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Description

[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid, also known as PTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of thiazole-containing compounds, which have been found to possess a wide range of biological activities. In

Scientific Research Applications

[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid has also been found to be effective against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in inflammation and tumor growth. [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid has been shown to have a range of biochemical and physiological effects. It has been found to decrease the levels of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid is its relatively low toxicity, which makes it a promising candidate for further drug development. However, one limitation is its low solubility in water, which can make it difficult to work with in some experimental settings.

Future Directions

There are several future directions for research on [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid. One potential area of exploration is its use as a therapeutic agent for cancer treatment. Further studies are needed to better understand its mechanism of action and to optimize its pharmacological properties. Additionally, [2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid may have potential applications in the treatment of inflammatory and infectious diseases. Further research is needed to explore these possibilities.

properties

IUPAC Name

2-[2-(pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2S/c14-9(15)5-8-6-16-10(13-8)12-7-1-3-11-4-2-7/h1-4,6H,5H2,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCAIWITXSVINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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